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molecular formula C11H13NO2 B8332034 3,5-Bis-methoxymethyl-benzonitrile

3,5-Bis-methoxymethyl-benzonitrile

Cat. No. B8332034
M. Wt: 191.23 g/mol
InChI Key: IMFCRLAGJUQHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617346B1

Procedure details

To a solution of 1-bromo-3,5-bis-methoxymethyl-benzene (522 mg, 2.130 mmol) in dimethylformamide (5 mL) at room temperature was added zinc cyanide (150 mg, 1.278 mmol). The reaction mixture was degassed by passing argon through for I h before tetrakis(triphenylphosphine)palladium (148 mg, 0.128 mmol) was added. The reaction mixture was heated at 80° C. under argon for 12 h. The reaction mixture was taken up in toluene (30 mL) and washed with 10% ammonium hydroxide (2×40 mL), brine and dried over anhydrous magnesium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 20% ethyl acetate in hexanes yielded 3,5-bis-methoxymethyl-benzonitrile (320 g, 79%).
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
148 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH2:8][O:9][CH3:10])[CH:5]=[C:4]([CH2:11][O:12][CH3:13])[CH:3]=1.[CH3:14][N:15](C)C=O>C1(C)C=CC=CC=1.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:13][O:12][CH2:11][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([CH2:8][O:9][CH3:10])[CH:5]=1)[C:14]#[N:15] |f:3.4.5,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)COC)COC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
zinc cyanide
Quantity
150 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
148 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with 10% ammonium hydroxide (2×40 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
COCC=1C=C(C#N)C=C(C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 320 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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